1-Naphthyl isocyanate

Description

The exact mass of the compound 1-Naphthyl isocyanate is 169.052763847 g/mol and the complexity rating of the compound is 220. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4023. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQNKCYCTYYMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058949 | |

| Record name | 1-Isocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid; | |

| Record name | 1-Naphthyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-84-0, 30135-65-0 | |

| Record name | 1-Naphthyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanatonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030135650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LH2P0691E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthyl isocyanate chemical properties and structure

An In-Depth Technical Guide to 1-Naphthyl Isocyanate: Properties, Reactivity, and Applications

This guide provides an in-depth exploration of 1-Naphthyl isocyanate (α-Naphthyl isocyanate), a versatile and highly reactive aromatic isocyanate. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its chemical behavior and applications. We will examine its fundamental structure and properties, delve into its reaction mechanisms, provide validated experimental protocols, and discuss critical safety considerations.

Core Molecular Identity and Physicochemical Profile

1-Naphthyl isocyanate (CAS 86-84-0) is an aromatic organic compound featuring a reactive isocyanate (-N=C=O) functional group attached to the C1 position of a naphthalene ring.[1][2] This structure, combining a bulky aromatic system with a highly electrophilic carbon atom, dictates its chemical personality and utility.[1] It typically presents as a colorless to pale yellow liquid with a pungent odor.[3][4][5]

The isocyanate group's cumulene structure (N=C=O) makes the central carbon atom highly susceptible to nucleophilic attack, a characteristic that is the foundation of its synthetic and analytical applications.[6]

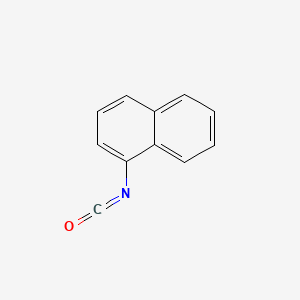

Caption: Chemical structure of 1-Naphthyl isocyanate.

Data Presentation: Physicochemical Properties

The fundamental physical and chemical properties of 1-Naphthyl isocyanate are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO | [4][7][8] |

| Molecular Weight | 169.18 g/mol | [4][5][7][8] |

| CAS Number | 86-84-0 | [4][7] |

| Appearance | Colorless to pale yellow/orange clear liquid | [3][4] |

| Melting Point | 4 °C (lit.) | [3][4][7] |

| Boiling Point | 267-269 °C / 761 mmHg (lit.) | [3][4][7] |

| Density | 1.177 g/mL at 25 °C (lit.) | [3][4][7] |

| Refractive Index (n20/D) | 1.6344 (lit.) | [3][7] |

| Solubility | Miscible with alcohol, chloroform, and diethyl ether.[3] Insoluble in water.[2] | [2][3] |

Reactivity Profile: The Chemistry of the Isocyanate Group

The utility of 1-Naphthyl isocyanate is rooted in the high reactivity of the isocyanate functional group toward nucleophiles.[9] The carbon atom of the -N=C=O group is electrophilic and readily attacked by compounds containing active hydrogen atoms, such as amines, alcohols, thiols, and water.[9][10][11]

Mechanism of Nucleophilic Addition: The reaction proceeds via a nucleophilic addition mechanism. The nucleophile (e.g., an amine's nitrogen or an alcohol's oxygen) attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the isocyanate's nitrogen atom, resulting in a stable covalent bond and the formation of a substituted urea (from amines) or a urethane/carbamate (from alcohols).[6][11]

Caption: General mechanism of nucleophilic addition to 1-Naphthyl isocyanate.

-

Reaction with Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted or trisubstituted ureas.[6] This reaction forms the basis of its use as a derivatizing agent for amino acids.[12][13]

-

Reaction with Alcohols: Alcohols react to form stable urethane (carbamate) linkages.[4][14] This reaction is fundamental to polyurethane chemistry and is also exploited for the derivatization of alcohols and phenols.[4][9] The reaction rate is generally slower than with amines and can be catalyzed by tertiary amines or organometallic compounds.[6][14]

-

Reaction with Water: 1-Naphthyl isocyanate is sensitive to moisture. It reacts with water to form an unstable carbamic acid intermediate, which readily decomposes to produce 1-naphthylamine and carbon dioxide gas.[6][10] The resulting amine can then react with another molecule of the isocyanate to form a symmetric urea, an important consideration for storage and handling.[6][10]

Core Applications in Research and Development

The predictable and robust reactivity of 1-Naphthyl isocyanate makes it a valuable tool in several scientific domains.

-

Analytical Chemistry (Derivatization Agent): This is a primary application. It is widely used as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) analysis of compounds containing primary or secondary amine and hydroxyl groups.[1][4][12] The resulting derivatives, such as naphthylcarbamoyl amino acids, are highly stable and possess strong fluorescent and UV-absorbing properties from the naphthalene moiety, enabling highly sensitive detection (femtomole range).[12][13][15] A key advantage is that the unreacted, excess isocyanate can be easily removed by extraction, leading to clean chromatograms without an interfering reagent peak.[12][13]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block and intermediate in the synthesis of various pharmaceutical agents, pesticides, and other biologically active compounds.[1][4][16] The formation of stable urethane and urea linkages is crucial in constructing these complex molecules.[4]

-

Polymer Chemistry: 1-Naphthyl isocyanate is used in the production and modification of polymers, particularly polyurethanes, to create materials with specific properties like enhanced thermal stability or mechanical strength.[1][4][16]

-

Bioconjugation: Its ability to selectively react with amine groups (e.g., lysine residues in proteins) makes it a useful reagent for labeling and modifying biomolecules to study protein interactions and functions.[4]

Experimental Protocol: HPLC Derivatization of Amino Acids

This protocol provides a self-validating methodology for the pre-column derivatization of amino acids using 1-Naphthyl isocyanate for subsequent fluorescence or UV detection via HPLC. The causality for each step is explained to ensure robust and reproducible results.

Objective: To convert amino acids into stable, highly fluorescent derivatives for sensitive quantification.

Materials:

-

1-Naphthyl isocyanate (HPLC derivatization grade, ≥99.0%)[17]

-

Amino acid standards or sample hydrolysate

-

Borate buffer (pH ~8.5-9.0)

-

Dry, HPLC-grade acetone

-

Cyclohexane or Hexane (for extraction)

-

HPLC system with a C18 reversed-phase column, fluorescence detector (Ex: ~238/305 nm, Em: ~385 nm) and/or UV detector (222 nm).[12]

Caption: Experimental workflow for HPLC derivatization using 1-Naphthyl isocyanate.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a standard solution of amino acids or your sample (e.g., protein hydrolysate, plasma) in the borate buffer.

-

Causality: The buffered alkaline solution ensures the amino groups are deprotonated and thus maximally nucleophilic for efficient reaction with the isocyanate.

-

-

Derivatization Reagent Preparation:

-

Prepare a solution of 1-Naphthyl isocyanate in dry acetone. A typical concentration is ~10-20 mg/mL. This solution should be prepared fresh.

-

Causality: Dry acetone is critical. Any moisture will hydrolyze the isocyanate, reducing its derivatization efficiency and creating byproducts.[12]

-

-

The Derivatization Reaction:

-

To your buffered amino acid solution (e.g., 100 µL), add an aliquot of the 1-Naphthyl isocyanate solution (e.g., 200 µL).

-

Immediately vortex the mixture vigorously for approximately 1 minute at room temperature. The reaction is rapid.[13]

-

Causality: Vigorous mixing ensures complete reaction between the aqueous amino acids and the isocyanate in the organic phase.

-

-

Removal of Excess Reagent (Self-Validation Step):

-

Add an immiscible organic solvent like cyclohexane (e.g., 500 µL) to the reaction vial.

-

Vortex again for 30 seconds to extract the unreacted, lipophilic 1-Naphthyl isocyanate into the organic phase.

-

Allow the phases to separate (or centrifuge briefly). The derivatized amino acids will remain in the lower aqueous/acetone phase.

-

Causality: This liquid-liquid extraction is the key to a clean chromatogram.[12][13] Removing the excess reagent prevents a large, interfering peak during HPLC analysis, which could otherwise obscure early-eluting analytes.

-

-

Sample Analysis:

-

Carefully withdraw the lower aqueous layer containing the stable naphthylcarbamoyl amino acid derivatives.

-

Inject an appropriate volume into the HPLC system.

-

Trustworthiness: Run a "reagent blank" (all steps without the amino acid sample) to confirm the absence of interfering peaks. Run a known standard mix to validate retention times and detector response before analyzing unknown samples. The derivatives are stable for at least a day at room temperature, making the method suitable for autosamplers.[13]

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Naphthyl isocyanate is a hazardous chemical that requires strict handling protocols.

Hazard Profile:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][18] It is classified as a toxic substance.[3][19]

-

Irritation: Causes skin and serious eye irritation.[18][20] It is a lachrymator (causes tears).[19][21]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[21] It is a potential respiratory sensitizer.[10][19]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[20][22]

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[21]

Storage and Incompatibilities:

-

Storage Conditions: Store in a dry, cool, and well-ventilated place (recommended 2-8 °C).[4][16] The container must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[4][20]

-

Incompatibilities: It is incompatible with water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[3][18][20][21] Contact with these substances can lead to vigorous reactions and polymerization.[10]

References

-

Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

SAFETY DATA SHEET for 1-Naphthyl isocyanate. (2024, February 10). Fisher Scientific. Retrieved January 6, 2026, from [Link]

-

alpha-Naphthyl isocyanate | C11H7NO. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Ullrich, T., et al. (2001). Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives. Biomedical Chromatography, 15(3), 212-6. Retrieved January 6, 2026, from [Link]

-

Zhou, Y., et al. (n.d.). A chemical derivatization method with HPLC-Fluorescence detection. Eurofins US. Retrieved January 6, 2026, from [Link]

-

1-Naphthyl isocyanate. (n.d.). Haz-Map. Retrieved January 6, 2026, from [Link]

-

Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Isocyanate-based multicomponent reactions. (2024). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(18), 6769-6777. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 86-84-0: 1-Naphthyl isocyanate | CymitQuimica [cymitquimica.com]

- 3. 1-Naphthyl isocyanate | 86-84-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Naphthyl isocyanate CAS#: 86-84-0 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 15. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 1-萘基异氰酸酯 derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. 1-Naphthyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.es [fishersci.es]

- 22. 1-Naphthyl isocyanate - Safety Data Sheet [chemicalbook.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 1-Naphthyl Isocyanate (CAS 86-84-0) for Researchers and Drug Development Professionals

Foreword: Deconstructing a Versatile Reagent

1-Naphthyl isocyanate (CAS No: 86-84-0) is a highly reactive aromatic isocyanate that serves as a cornerstone reagent in diverse fields, including organic synthesis, materials science, and analytical chemistry.[1][2] Its molecular architecture, which features a potent isocyanate group (-N=C=O) appended to a naphthalene scaffold, renders it an indispensable building block for a wide array of valuable compounds.[1][3] As a powerful electrophile, its reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers like polyurethanes.[1][2]

In the realm of drug development and biochemical research, it is particularly prized as a derivatizing agent. Its ability to react with nucleophiles allows for the sensitive detection of amino acids, beta-blockers, and other bioactive molecules in complex matrices.[4] Furthermore, it plays a role in bioconjugation for studying protein interactions and is a significant compound in toxicology as a metabolite of the hepatotoxicant 1-Naphthylisothiocyanate (ANIT).[1][2][5] This guide offers a comprehensive exploration of its chemical properties, reaction mechanisms, field-proven applications, and critical safety protocols, providing researchers with the foundational knowledge required for its effective and safe utilization.

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in experimental design. The key properties of 1-Naphthyl isocyanate are summarized below. Its sensitivity to moisture is a critical handling parameter, stemming from the high reactivity of the isocyanate group with water.[1][6]

| Property | Value | Source(s) |

| CAS Number | 86-84-0 | [7] |

| Molecular Formula | C₁₁H₇NO | [1][3][7] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][3][8] |

| Odor | Pungent, characteristic of isocyanates | [3][9] |

| Melting Point | 4 °C | [2][8] |

| Boiling Point | 267-270 °C at 760 mmHg | [8][10] |

| Density | 1.177 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.6344 | [7] |

| Flash Point | 113–135 °C (closed cup) | [8] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether | [3][7] |

| Stability | Stable under recommended storage. Sensitive to moisture, heat, and light. | [1][6][8] |

Section 2: Synthesis and Chemical Reactivity

Synthesis Overview

Industrially, aromatic isocyanates like 1-Naphthyl isocyanate are typically synthesized via the phosgenation of the corresponding primary amine, in this case, 1-naphthylamine.[11] However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing "non-phosgene" routes. These greener alternatives often involve a two-step process: first, the synthesis of a carbamate from the amine, followed by thermal decomposition of the carbamate to yield the isocyanate.[12][13] For laboratory use, purification is typically achieved through vacuum distillation or crystallization from petroleum ether at low temperatures.[7]

Core Reactivity and Key Mechanisms

The chemical behavior of 1-Naphthyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate moiety (-N=C=O). This group readily undergoes nucleophilic addition with a wide range of compounds containing active hydrogen atoms, most notably alcohols, amines, and water.[14]

2.2.1 Reaction with Alcohols to Form Carbamates (Urethanes)

This reaction is fundamental to polyurethane chemistry and is a cornerstone of derivatization protocols for hydroxyl-containing compounds. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic isocyanate carbon, followed by a proton transfer to the nitrogen, resulting in a stable N-naphthylcarbamate, also known as a urethane.[1][14] This reaction can be significantly accelerated by base catalysts, such as tertiary amines, or certain organometallic compounds.[1]

Caption: Reaction of 1-Naphthyl Isocyanate with an alcohol.

2.2.2 Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is exceptionally rapid and proceeds via nucleophilic attack of the amine nitrogen on the isocyanate carbon. This forms a stable N,N'-disubstituted urea derivative. This specific and efficient reaction is the basis for its use in bioconjugation, where it targets amine groups on biomolecules, and as a derivatization agent for the analysis of amino-containing compounds.[1][2]

Caption: Reaction of 1-Naphthyl Isocyanate with a primary amine.

2.2.3 Reaction with Water (Hydrolysis)

The pronounced moisture sensitivity of isocyanates is due to their reaction with water. The initial nucleophilic attack forms an unstable carbamic acid intermediate.[1] This intermediate rapidly decomposes, releasing carbon dioxide and yielding the corresponding primary amine (1-naphthylamine). This reaction underscores the critical need for anhydrous conditions during storage and handling to preserve the reagent's integrity.[1][8]

Caption: Hydrolysis pathway of 1-Naphthyl Isocyanate.

Section 3: Core Applications in Research and Development

The unique reactivity of 1-Naphthyl isocyanate makes it a versatile tool for solving complex challenges in analytical chemistry and drug discovery.

High-Sensitivity Derivatization for HPLC Analysis

A primary application of 1-Naphthyl isocyanate is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC).[15] Many critical analytes, such as amino acids or certain drug molecules, lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV or fluorescence detectors.

Causality of Experimental Choice: By reacting the analyte with 1-Naphthyl isocyanate, the strongly UV-absorbing and highly fluorescent naphthalene moiety is covalently attached to the target molecule.[4][16] This chemical "tagging" dramatically enhances detection sensitivity, often into the femtomole range, allowing for accurate quantification in complex biological samples like plasma and cerebrospinal fluid.[16][17]

Key Advantages:

-

High Sensitivity: The resulting naphthylcarbamoyl derivatives are highly fluorescent.[4]

-

Stable Derivatives: The formed urea or carbamate linkage is stable under typical HPLC conditions.[16]

-

Clean Chromatograms: Unreacted 1-Naphthyl isocyanate is non-polar and can be easily removed from the aqueous sample mixture by a simple liquid-liquid extraction with a non-polar solvent like cyclohexane, preventing a large reagent peak from interfering with the analysis.[4][16]

Caption: General workflow for HPLC derivatization.

Protocol: Pre-column Derivatization of Amino Acids

This protocol is adapted from established methodologies for the analysis of amino acids.[4][16]

-

Sample Preparation: Prepare the amino acid standard or biological sample extract in a suitable aqueous buffer (e.g., borate buffer).

-

Reagent Preparation: Prepare a solution of 1-Naphthyl isocyanate in dry acetone.

-

Derivatization Reaction: To the buffered amino acid solution, add the 1-Naphthyl isocyanate solution. Vortex the mixture vigorously. The reaction is typically complete within one minute at room temperature.[16]

-

Reagent Removal: Add cyclohexane to the reaction vial and vortex again to extract the unreacted, excess 1-Naphthyl isocyanate into the organic phase.

-

Sample Injection: Centrifuge to ensure phase separation and carefully collect the aqueous layer containing the stable naphthylcarbamoyl-amino acid derivatives for injection into the HPLC system.

-

Chromatographic Analysis: Separation is typically achieved on a C18 column with detection via fluorescence (Excitation: ~305 nm, Emission: ~385 nm) or UV (~222 nm).[4]

Intermediate in Pharmaceutical and Agrochemical Synthesis

1-Naphthyl isocyanate is a valuable synthon for introducing the naphthylcarbamoyl group into target molecules.[2] The resulting carbamate and urea functionalities are prevalent in many biologically active compounds.

Trustworthiness of the Approach: The carbamate linkage is often used as a bioisostere of the amide bond in drug design. Its structure can offer improved metabolic stability against enzymatic hydrolysis by proteases, potentially enhancing a drug's pharmacokinetic profile and bioavailability.[14] A classic example of this chemistry is in the synthesis of carbamate-based insecticides, such as carbaryl (1-naphthyl N-methylcarbamate).[18] It is also employed to separate enantiomers of beta-blockers and other chiral drugs.[9][19]

Monomer in Polymer Science

In materials science, 1-Naphthyl isocyanate serves as a monomer in the synthesis of specialty polyurethanes.[1][2] The reaction between the isocyanate group and a polyol (a molecule with multiple alcohol groups) forms the repeating urethane linkages that constitute the polymer backbone, creating materials with specific thermal and mechanical properties.[2]

Section 4: Safety, Handling, and Toxicology

1-Naphthyl isocyanate is a hazardous chemical that requires strict adherence to safety protocols. Its toxicity profile includes acute toxicity via inhalation, ingestion, and dermal contact, as well as severe irritation and sensitization potential.[6][20][21]

Hazard Identification and Classification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][21] | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Causes skin irritation.[6][20] | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[6][20] | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[6][20][22] | GHS08 (Health Hazard) |

| Target Organ Toxicity | May cause respiratory irritation.[8][20] | GHS07 (Exclamation Mark) |

| Other Hazards | Lachrymator (causes tearing).[1][9][21] | N/A |

Safe Handling and Storage Protocols

Self-Validating System for Safety: The following protocols are designed to create a self-validating system where procedural checks and engineering controls inherently minimize exposure risk.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[1][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][22]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times.[22]

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[22]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[6][22]

-

-

Handling Practices: Avoid all contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[6][8] Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[6][22]

-

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8][22]

-

The recommended storage temperature is refrigerated (0-10°C).[1]

-

Keep containers tightly sealed and upright to prevent leakage.[8]

-

Crucially, store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, which causes degradation.[1][6][22]

-

-

Incompatible Materials: Strong oxidizing agents, acids, strong bases, alcohols, amines, and water.[6][22]

Emergency Procedures

-

Spill Response: Evacuate the area immediately. Wear full PPE, including respiratory protection. Contain the spill by soaking it up with an inert absorbent material (e.g., sand, vermiculite, or chemical binder).[8][23] Place the waste in a suitable, sealed container for hazardous waste disposal. Do not allow the spill to enter drains.[8][23]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

References

-

Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent. (1989). Analytical Biochemistry, 180(2), 291-7. PubMed. [Link]

-

1-Naphthyl Isocyanate (CAS 86-84-0): High Purity Supplier for Organic Synthesis & R&D. (2026). manufacturer.com. [Link]

-

1-Naphthyl isocyanate Safety Data Sheets(SDS). (n.d.). lookchem. [Link]

-

1-Naphthyl isocyanate - Hazardous Agents. (n.d.). Haz-Map. [Link]

-

Chemical Properties of Naphthalene, 1-isocyanato- (CAS 86-84-0). (n.d.). Cheméo. [Link]

-

1-Naphthylisocyanate | CAS#:86-84-0. (2025). Chemsrc. [Link]

-

alpha-Naphthyl isocyanate. (n.d.). PubChem, NIH. [Link]

-

Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection. (2013). Journal of Chromatography B, 933, 24-9. PubMed. [Link]

-

Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. [Link]

- Process for production of 1-naphthyl methylcarbamate. (1981).

-

A Chemical Derivatization Method with HPLC-Fluorescence Detection to Quantify Total Choline in Various Matrices. (n.d.). EurofinsUS.com. [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). RSC Advances. [Link]

-

Mechanism of Isocyanate Reactions with Ethanol. (1956). Journal of the American Chemical Society. ResearchGate. [Link]

-

1-Naphthyl Isocyanate and 1-naphthylamine as Metabolites of 1-naphthylisothiocyanate. (1990). Pharmacology & Toxicology. PubMed. [Link]

-

A laboratory comparison of analytical methods used for isocyanates. (2014). Journal of Occupational and Environmental Hygiene. ResearchGate. [Link]

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. [Link]

-

Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. (2007). Arkivoc. [Link]

-

ISOCYANATES, TOTAL (MAP) 5525. (2003). CDC. [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (2001). The Journal of Organic Chemistry. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. (2025). Patsnap Eureka. [Link]

-

Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. (n.d.). NASA Technical Reports Server. [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

-

Isocyanate-based multicomponent reactions. (2024). PMC, NIH. [Link]

-

How To Get Isocyanate? (2024). ACS Omega. [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 86-84-0: 1-Naphthyl isocyanate | CymitQuimica [cymitquimica.com]

- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Naphthyl isocyanate and 1-naphthylamine as metabolites of 1-naphthylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-Naphthyl isocyanate CAS#: 86-84-0 [m.chemicalbook.com]

- 8. 1-Naphthyl isocyanate - Safety Data Sheet [chemicalbook.com]

- 9. 1-Naphthyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 1-Naphthylisocyanate | CAS#:86-84-0 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 14. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. greyhoundchrom.com [greyhoundchrom.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US4278807A - Process for production of 1-naphthyl methylcarbamate - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

- 20. 1-Naphthyl isocyanate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 21. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.es [fishersci.es]

- 23. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Action of 1-Naphthyl Isocyanate: From Molecular Reactivity to Cholestatic Liver Injury

Abstract

1-Naphthyl isocyanate (ANIT) is an indispensable tool in toxicological research, serving as a classic model compound for inducing intrahepatic cholestasis, a condition characterized by the impairment of bile flow.[1] Understanding its mechanism of action is critical not only for elucidating the pathophysiology of cholestatic liver diseases but also for developing and validating potential therapeutic interventions. This guide provides an in-depth exploration of the molecular and cellular events that underpin ANIT-induced hepatotoxicity. We will dissect the initial chemical insult—the covalent modification of cellular macromolecules—and trace the subsequent cascade of events, including glutathione depletion, biliary epithelial cell injury, and the ensuing inflammatory response that culminates in overt liver damage. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal experimental model.

The Initiating Insult: The Chemistry of a Reactive Intermediate

At the heart of ANIT's biological activity is the isocyanate functional group (-N=C=O). This group is a potent electrophile, rendering the molecule highly reactive toward nucleophiles such as amines, alcohols, and thiols.[2][3] This intrinsic reactivity is the cornerstone of its toxic mechanism.

Upon entering the hepatocyte, ANIT's primary fate is detoxification via conjugation with glutathione (GSH), a critical intracellular antioxidant.[4] The sulfhydryl group of GSH attacks the isocyanate carbon, forming an S-(N-naphthyl-thiocarbamoyl)-L-glutathione (GS-ANIT) conjugate.[4] This reaction, while a detoxification pathway, is a double-edged sword. Firstly, it leads to a rapid, concentration-dependent depletion of cellular GSH stores.[4] This depletion compromises the cell's primary defense against oxidative stress, leaving it vulnerable to damage from reactive oxygen species (ROS).[5][6]

Secondly, the GS-ANIT conjugate itself is not a stable, inert product. Studies have shown this conjugation to be a reversible process, with the potential for the conjugate to dissociate back into free ANIT and GSH.[4] This dynamic allows ANIT to effectively be "transported" in a temporarily inactivated state.

Diagram: Formation of the GS-ANIT Conjugate

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Involvement of glutathione in 1-naphthylisothiocyanate (ANIT) metabolism and toxicity to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic hepatitis in occupational exposure to solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Naphthyl Isocyanate

Foreword: The Strategic Importance of 1-Naphthyl Isocyanate

1-Naphthyl isocyanate (C₁₁H₇NO) is a highly reactive aromatic isocyanate that serves as a cornerstone reagent in diverse fields of chemical science.[1][2] Its utility stems from the electrophilic nature of the isocyanate group (-N=C=O) attached to a rigid naphthalene framework, enabling precise and efficient bond formation.[1] For researchers in drug development and materials science, this molecule is not merely a building block but a versatile tool. It is instrumental in the synthesis of pharmaceuticals and agrochemicals, the production of high-performance polyurethane materials, and as a derivatizing agent in analytical chemistry for enhancing the detection of amines and amino acids.[1][3] Furthermore, its selective reactivity with amine groups makes it an invaluable reagent for bioconjugation studies, aiding in the labeling and investigation of biomolecules.[1][3] This guide provides an in-depth exploration of the core synthetic methodologies for preparing 1-Naphthyl isocyanate, focusing on the underlying chemical principles, practical execution, and critical safety considerations.

I. The Synthetic Landscape: From Traditional Methods to Modern Alternatives

The synthesis of isocyanates has historically been dominated by methods employing phosgene, a highly toxic and hazardous gas.[4][5][6] While effective, the inherent dangers of phosgene have driven the development of safer, phosgene-free alternatives, which are now the preferred routes in many research and development settings.[4][6][7][8] This guide will cover both the traditional phosgenation route for historical context and industrial relevance, and the more contemporary rearrangement reactions that offer a safer, more accessible path to 1-Naphthyl isocyanate.

Caption: Overview of synthetic pathways to 1-Naphthyl isocyanate.

II. Phosgene-Free Synthesis: The Rearrangement Pathways

The most elegant and safer laboratory-scale syntheses of 1-Naphthyl isocyanate rely on a class of reactions known as rearrangement reactions. These methods—the Curtius, Hofmann, and Lossen rearrangements—share a common mechanistic feature: the migration of an aryl group to an electron-deficient nitrogen atom, culminating in the formation of an isocyanate.[9]

A. The Curtius Rearrangement: A Versatile and Widely Used Method

The Curtius rearrangement is arguably the most versatile method for preparing isocyanates from carboxylic acids. The reaction proceeds via the thermal decomposition of an acyl azide, which loses nitrogen gas to form the isocyanate.[10][11][12] The key advantage is that the isocyanate can often be isolated, or it can be trapped in situ with nucleophiles to generate a variety of derivatives.[11][13]

Mechanism: The synthesis begins with the conversion of 1-naphthoic acid into a more reactive derivative, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂).[14] This acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the critical intermediate, 1-naphthoyl azide.[11][15] Upon gentle heating, this acyl azide undergoes a concerted rearrangement: the naphthyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of dinitrogen gas (N₂).[10] This concerted mechanism avoids the formation of a highly reactive nitrene intermediate and proceeds with full retention of the migrating group's configuration.[10]

Caption: Workflow for the Curtius Rearrangement.

Detailed Experimental Protocol: Synthesis of 1-Naphthyl Isocyanate via Curtius Rearrangement

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous acetone

Procedure:

-

Preparation of 1-Naphthoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 1-naphthoic acid (1.0 eq) in a minimal amount of anhydrous toluene.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases and a clear solution is formed.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 1-naphthoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

-

-

Formation of 1-Naphthoyl Azide:

-

Dissolve the crude 1-naphthoyl chloride in anhydrous acetone.

-

In a separate beaker, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution.

-

Stir the resulting biphasic mixture vigorously at 0°C for 1-2 hours. The formation of the acyl azide can be monitored by TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of a strong azide stretch at ~2140 cm⁻¹).

-

-

Curtius Rearrangement:

-

Carefully transfer the reaction mixture to a separatory funnel and extract the product into toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Caution: Acyl azides can be explosive. Do not isolate the solid azide unless necessary, and always handle it with care behind a blast shield. Avoid heating it rapidly or to high temperatures.

-

Transfer the dried toluene solution to a round-bottom flask equipped with a reflux condenser.

-

Heat the solution gently to reflux (the boiling point of toluene is ~111°C). The rearrangement will proceed with the evolution of nitrogen gas. Continue heating for 1-2 hours after gas evolution has stopped to ensure complete reaction.

-

The resulting solution contains 1-Naphthyl isocyanate. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

-

B. The Hofmann Rearrangement: From Amide to Isocyanate

The Hofmann rearrangement provides a direct route from a primary amide to an isocyanate (which is typically hydrolyzed in situ to a primary amine) with the loss of one carbon atom.[16][17] The reaction is carried out using bromine in a strong aqueous base.[14][16]

Mechanism: The reaction begins with the deprotonation of 1-naphthamide by the base, followed by halogenation on the nitrogen by bromine to form an N-bromoamide. A second deprotonation yields an N-bromoamide anion. This intermediate is unstable and rearranges; the naphthyl group migrates to the nitrogen as the bromide ion is expelled, forming 1-Naphthyl isocyanate.[9][16][18] Under the typical aqueous basic conditions, the isocyanate is rapidly hydrolyzed to an unstable carbamic acid, which then decarboxylates to form 1-naphthylamine.[16][17] To isolate the isocyanate, anhydrous conditions are required.

Caption: Key steps in the Hofmann Rearrangement.

C. The Lossen Rearrangement: An Alternative from Hydroxamic Acids

The Lossen rearrangement converts a hydroxamic acid, or more commonly an activated O-acyl derivative, into an isocyanate.[19][20] The reaction is typically induced by heat or base.[20][21]

Mechanism: The O-acylated 1-naphthohydroxamic acid is treated with a base to deprotonate the nitrogen, forming an anion. This anion undergoes a concerted rearrangement where the naphthyl group migrates to the nitrogen, and a carboxylate anion is eliminated as a leaving group.[20][22] This process yields the desired 1-Naphthyl isocyanate. The primary challenge of this method often lies in the preparation and stability of the starting hydroxamic acid.[20]

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the available starting materials, scale, and safety infrastructure. For laboratory-scale synthesis, phosgene-free rearrangement reactions are strongly preferred.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages & Causality |

| Phosgenation | 1-Naphthylamine | Phosgene (COCl₂) | High yield, industrially established. | Extreme toxicity of phosgene: Phosgene is a potent respiratory agent, requiring specialized handling and containment.[4][5] Corrosive byproduct: Generates two equivalents of HCl gas. |

| Curtius Rearrangement | 1-Naphthoic Acid | SOCl₂, NaN₃ | Versatile, mild conditions, avoids phosgene.[13] | Potentially explosive intermediate: Acyl azides can be hazardous if isolated and heated improperly.[23][24] The reaction is managed by keeping the azide in solution and heating gently. |

| Hofmann Rearrangement | 1-Naphthamide | Br₂, NaOH | One-pot reaction from the amide. | Harsh conditions: Strong base can be incompatible with sensitive functional groups.[18] Stoichiometric bromine: Requires handling of hazardous bromine. |

| Lossen Rearrangement | 1-Naphthohydroxamic Acid | Activating agent, Base | Phosgene-free. | Substrate availability: The required hydroxamic acid starting material may not be readily available or may require separate synthesis.[20] |

IV. Critical Safety and Handling Protocols

1-Naphthyl isocyanate is a hazardous chemical that demands stringent safety protocols.

-

Health Hazards: The compound is harmful if inhaled, swallowed, or absorbed through the skin.[25] It is a potent irritant to the skin, eyes, and respiratory system and is classified as a lachrymator (a substance that causes tearing).[25][26] Importantly, it is a sensitizer and may cause allergy or asthma symptoms upon inhalation.[26]

-

Personal Protective Equipment (PPE): Always handle 1-Naphthyl isocyanate inside a certified chemical fume hood.[26][27] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[26] For operations with a higher risk of aerosol generation, respiratory protection is required.[26]

-

Storage and Incompatibilities: Store containers tightly closed in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[25][26][28] It is highly reactive and sensitive to moisture, with which it reacts to form an unstable carbamic acid and ultimately an insoluble urea derivative.[1] It is incompatible with strong acids, strong bases, alcohols, and amines.[25][26]

-

Spill & Disposal: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[25] Do not let the product enter drains.[28] All waste must be disposed of according to local and national regulations.

V. Conclusion

While the phosgenation of 1-naphthylamine remains a viable industrial route, modern organic synthesis in a research context overwhelmingly favors safer, phosgene-free methods. The Curtius rearrangement, starting from readily available 1-naphthoic acid, represents a robust, versatile, and highly reliable method for the preparation of 1-Naphthyl isocyanate. Its procedural steps, while requiring careful handling of the acyl azide intermediate, are well within the capabilities of a standard organic chemistry laboratory. By understanding the causality behind each synthetic step and adhering strictly to safety protocols, researchers can effectively harness the reactivity of this important chemical intermediate for applications in drug discovery, polymer science, and beyond.

References

-

GHS 11 (Rev.11) SDS Word 下载CAS: 86-84-0 Name: 1-naphthyl isocyanate - XiXisys. (URL: [Link])

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

-

Lossen rearrangement - Wikipedia. (URL: [Link])

-

Curtius rearrangement - Wikipedia. (URL: [Link])

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

Curtius Rearrangement - Organic Chemistry Portal. (URL: [Link])

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (URL: [Link])

-

Thermal and photolytic decomposition of α- and β-naphthyl azides - RSC Publishing. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

-

Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing). (URL: [Link])

-

Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. (URL: [Link])

-

What is the mechanism for this reaction? - Chemistry Stack Exchange. (URL: [Link])

-

1-Naphthyl isocyanate - Hazardous Agents - Haz-Map. (URL: [Link])

-

Lossen rearrangement - L.S.College, Muzaffarpur. (URL: [Link])

-

1-Naphthylamine - Wikipedia. (URL: [Link])

-

1 naphthyl isocyanate Manufacturer & Supplier in China - Sanying Polyurethane (Nantong) Co., Ltd.. (URL: [Link])

-

How To Get Isocyanate? | ACS Omega. (URL: [Link])

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google P

-

Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS. (URL: [Link])

-

How To Get Isocyanate? - PMC - PubMed Central - NIH. (URL: [Link])

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google P

-

(PDF) How To Get Isocyanate? - ResearchGate. (URL: [Link])

-

1-naphthylamine – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Examples of naphthalene and 1‐naphthylamine derivatives. - ResearchGate. (URL: [Link])

- US7338540B1 - Decomposition of organic azides - Google P

-

(PDF) Generation of N3 in the thermal decomposition of NaN3 - ResearchGate. (URL: [Link])

-

Effect of Metastable Intermolecular Composites on the Thermal Decomposition of Glycidyl Azide Polymer Energetic Thermoplastic Elastomer - PMC - NIH. (URL: [Link])

-

Common Name: 1-NAPHTHYLAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 86-84-0: 1-Naphthyl isocyanate | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 8. iris.unisa.it [iris.unisa.it]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 18. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. lscollege.ac.in [lscollege.ac.in]

- 23. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]

- 24. Effect of Metastable Intermolecular Composites on the Thermal Decomposition of Glycidyl Azide Polymer Energetic Thermoplastic Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.es [fishersci.es]

- 27. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86-84-0 Name: 1-naphthyl isocyanate [xixisys.com]

- 28. 1-Naphthyl isocyanate - Safety Data Sheet [chemicalbook.com]

1-Naphthyl Isocyanate: A Versatile Electrophile for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of 1-Naphthyl Isocyanate in Synthetic Chemistry

1-Naphthyl isocyanate (C₁₁H₇NO) is a highly reactive aromatic isocyanate that has carved a significant niche as a versatile building block in organic synthesis.[1] Characterized by a reactive isocyanate group (-N=C=O) appended to a naphthalene ring system, this colorless to light yellow liquid serves as a potent electrophile, readily engaging with a wide array of nucleophiles.[1] Its utility spans from the synthesis of polymers and agrochemicals to its crucial role as an intermediate in the preparation of diverse pharmaceutical agents.[2] Furthermore, its ability to form stable, highly fluorescent derivatives has made it an invaluable tool in analytical chemistry for the sensitive detection of amines, alcohols, and amino acids.[3][4] This guide provides a comprehensive overview of the chemical properties, core reactivity, synthetic applications, and safety protocols associated with 1-naphthyl isocyanate, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 1-naphthyl isocyanate is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 86-84-0 | [5] |

| Molecular Formula | C₁₁H₇NO | [6] |

| Molecular Weight | 169.18 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 4 °C | [5] |

| Boiling Point | 267 °C at 761 mmHg | [5] |

| Density | 1.177 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.6344 | [5] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether | [5] |

| Flash Point | 113 °C (closed cup) | [6] |

Storage and Handling: 1-Naphthyl isocyanate is sensitive to moisture and light.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[2] Due to its reactivity with water, all glassware and solvents used should be scrupulously dried before use.

Core Reactivity: The Isocyanate Functional Group

The synthetic versatility of 1-naphthyl isocyanate is rooted in the electrophilic nature of the central carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack by heteroatom nucleophiles, most notably amines and alcohols, leading to the formation of stable urea and carbamate linkages, respectively.

Synthesis of N,N'-Disubstituted Ureas

The reaction between 1-naphthyl isocyanate and primary or secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted ureas. This transformation is a cornerstone of its application in both preparative synthesis and analytical derivatization.

Reaction Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea. The reaction is generally carried out in an inert solvent such as dichloromethane, tetrahydrofuran (THF), or acetone at room temperature.[7]

Caption: General reaction for the synthesis of a carbamate (urethane).

Applications in Organic Synthesis

Building Block for Bioactive Molecules

The urea and carbamate moieties are prevalent in a wide range of pharmaceuticals and agrochemicals. 1-Naphthyl isocyanate serves as a valuable reagent for introducing the N-naphthyl urea or carbamate functionality into molecules, which can impart or modulate biological activity. For instance, the well-known insecticide carbaryl (1-naphthyl-N-methylcarbamate) is a prominent example of a commercially significant agrochemical derived from a naphthol precursor and an isocyanate. [8]While direct synthesis from 1-naphthyl isocyanate and methylamine is an alternative route.

Polymer Chemistry

1-Naphthyl isocyanate is a monomer used in the synthesis of polyurethanes. [1]The reaction of a diol or polyol with a diisocyanate, or a monofunctional isocyanate as a chain terminator or for end-capping, allows for the creation of a vast array of polymeric materials with tunable properties. [9]Polyurethanes derived from aromatic isocyanates generally exhibit high strength and rigidity. The naphthalene moiety in polymers derived from 1-naphthyl isocyanate can also introduce unique photophysical properties, such as fluorescence, making them suitable for specialized applications. [10]

Analytical Applications: A Powerful Derivatizing Agent

One of the most widespread applications of 1-naphthyl isocyanate is as a pre-column derivatizing agent for the analysis of compounds containing primary and secondary amine or hydroxyl groups by High-Performance Liquid Chromatography (HPLC). [3][4] Principle of Derivatization: The reaction of 1-naphthyl isocyanate with an analyte containing a primary or secondary amine (e.g., amino acids, aliphatic amines) or a hydroxyl group (e.g., alcohols, choline) converts the non- or poorly-chromophoric analyte into a derivative with a strongly UV-absorbing and highly fluorescent naphthyl group. [3][11]This dramatically enhances the sensitivity of detection, allowing for quantification at very low concentrations. [3]The resulting naphthylcarbamoyl derivatives are stable, and the excess reagent can be easily removed by liquid-liquid extraction, leading to clean chromatograms. [3][4]

Experimental Protocol: Derivatization of Amino Acids for HPLC Analysis

This protocol outlines a general procedure for the pre-column derivatization of amino acids using 1-naphthyl isocyanate.

Materials:

-

1-Naphthyl isocyanate solution (e.g., 1 mg/mL in dry acetone)

-

Amino acid standard or sample solution

-

Borate buffer (1 M, pH 9.0)

-

Cyclohexane (HPLC grade)

-

Acetone (dry, HPLC grade)

-

HPLC-grade water

Procedure:

-

In a clean glass test tube, combine 100 µL of the amino acid solution with 50 µL of 1 M borate buffer.

-

Add 200 µL of the 1-naphthyl isocyanate solution in acetone to the mixture.

-

Vortex the mixture for 1 minute at room temperature to ensure complete derivatization.

-

To remove the excess unreacted 1-naphthyl isocyanate, add 500 µL of cyclohexane.

-

Vortex the tube vigorously for 1 minute to facilitate extraction.

-

Centrifuge the mixture to achieve phase separation.

-

Carefully collect the aqueous (lower) layer containing the derivatized amino acids for HPLC analysis.

Caption: A typical workflow for the pre-column derivatization of amino acids.

Safety and Handling

1-Naphthyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

Hazards:

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. [12]* Irritation: It is a severe irritant to the eyes, skin, and respiratory system. [6]* Sensitization: May cause allergic skin reactions and asthma-like symptoms upon inhalation (respiratory sensitizer). [12]* Lachrymator: Vapors can cause tearing. [13] Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [14] Spill and Disposal:

-

In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material like sand or vermiculite. [15]Do not use combustible materials.

-

All waste containing 1-naphthyl isocyanate must be treated as hazardous waste. Neutralize small quantities of waste by slowly adding it to a decontamination solution (e.g., 5-10% sodium carbonate in water with a small amount of detergent). [16]Be aware that this reaction generates carbon dioxide gas, so do not seal the waste container. [16]Dispose of all waste in accordance with local, state, and federal regulations. [15]

Conclusion

1-Naphthyl isocyanate is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its high electrophilicity allows for the efficient construction of robust urea and carbamate linkages, making it an invaluable building block for the synthesis of complex molecules, polymers, and for analytical derivatization. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers and drug development professionals to fully harness the synthetic potential of this important chemical intermediate.

References

-

ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (2016). Catalysts for isocyanate-free polyurea synthesis : mechanism and application. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

PubMed. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isocyanate-based multicomponent reactions. PMC. Retrieved from [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Covestro. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation, rearrangement or substitution. Organic Chemistry Portal. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

-

PubMed. (1989). Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent. PubMed. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]

-

Eurofins. (n.d.). A chemical derivatization method with HPLC-Fluorescence detection is presented here to quantify the amount of total choline.... Eurofins. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Naphthyl isocyanate. Haz-Map. Retrieved from [Link]

-

YouTube. (2022). Polyurethane-Synthesis, properties and application- Module-3 and series-2. YouTube. Retrieved from [Link]

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap. Retrieved from [Link]

-

Sanying Polyurethane. (n.d.). 1 naphthyl isocyanate Manufacturer & Supplier in China. Sanying Polyurethane. Retrieved from [Link]

- Google Patents. (n.d.). US4278807A - Process for production of 1-naphthyl methylcarbamate. Google Patents.

-

Wiley Online Library. (n.d.). "Polyurethanes". In: Encyclopedia of Polymer Science and Technology. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of polyurethane between diol/polyol with isocyanate and.... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Naphthyl isocyanate. PubChem. Retrieved from [Link]

-

Dongsen Chemicals. (2023). Polyurethane Formulation: the Chemistry of Isocyanate and Polyols. Dongsen Chemicals. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. Retrieved from [Link]

-

Arkivoc. (2016). New building blocks for convenient access to positional isomers of FTY720 and analogues. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Naphthyl isocyanate 98 86-84-0 [sigmaaldrich.com]

- 6. 1-Naphthyl isocyanate - Safety Data Sheet [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. researchgate.net [researchgate.net]

- 11. eurofinsus.com [eurofinsus.com]

- 12. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Naphthyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Beginner's Guide to 1-Naphthyl Isocyanate in Chemical Research

An In-Depth Technical Guide for Researchers

As a cornerstone reagent for derivatization and synthesis, 1-Naphthyl isocyanate offers a reliable pathway for modifying nucleophilic compounds. However, its utility is matched by its hazardous nature, demanding a thorough understanding and disciplined approach to its handling. This guide provides beginner researchers with the foundational knowledge, practical protocols, and critical safety procedures required to use 1-Naphthyl isocyanate effectively and safely.

Core Chemical Properties and Characteristics

1-Naphthyl isocyanate is an aromatic isocyanate that presents as a clear, pungent liquid at room temperature.[1] Its defining feature is the highly electrophilic isocyanate functional group (-N=C=O), which dictates its reactivity. The naphthyl group provides a bulky, hydrophobic, and UV-active chromophore, which is particularly useful in analytical applications.

Table 1: Physicochemical Properties of 1-Naphthyl Isocyanate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [2] |

| Appearance | Clear Liquid | [1] |

| Melting Point | 4 °C (39.2 °F) | [1][2] |

| Boiling Point | 269-270 °C (516.2-518 °F) | [1][2] |

| Density | 1.177 g/mL at 25 °C | [2] |

| Flash Point | 135 °C (275 °F) | [1] |

| Refractive Index | n20/D 1.6344 | [2] |

| CAS Number | 86-84-0 |[2] |

This compound is sensitive to moisture and light; therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[1][3]

The Chemistry of Derivatization: Mechanism and Causality

The primary utility of 1-Naphthyl isocyanate in research stems from its predictable and efficient reaction with nucleophiles. The carbon atom in the isocyanate group is highly electron-deficient and serves as a target for nucleophilic attack.

Mechanism of Action: The reaction proceeds via the nucleophilic addition of an active hydrogen compound (like an alcohol, amine, or phenol) to the carbon-nitrogen double bond of the isocyanate. This forms an unstable intermediate that rapidly rearranges to a stable carbamate (from alcohols) or urea (from amines) derivative.

-

With Alcohols: R-OH + C₁₀H₇-NCO → C₁₀H₇-NH-C(=O)O-R (a N-naphthylcarbamate)

-

With Amines: R-NH₂ + C₁₀H₇-NCO → C₁₀H₇-NH-C(=O)NH-R (a N,N'-disubstituted urea)

These reactions are typically exothermic and can be vigorous.[4] The choice of solvent is important; reactions are often carried out in inert solvents to moderate the reaction rate.[4] The resulting derivatives are stable, often crystalline solids, making them easy to isolate and purify. The introduction of the naphthyl group is a key advantage for analytical chemistry, as it allows for sensitive detection using UV or fluorescence spectroscopy.[2]

Sources

Spectroscopic data of 1-Naphthyl isocyanate (IR, NMR)